

N-methylsulfamide spectral data (NMR, IR, MS)

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Compound of Interest

Compound Name: (Methylsulfamoyl)amine

Cat. No.: B106483

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An In-depth Technical Guide to the Spectral Data of N-methylsulfamide

This guide provides a comprehensive overview of the expected spectral data for N-methylsulfamide, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The information is intended for researchers, scientists, and professionals in drug development. While experimental data for N-methylsulfamide is not readily available in public databases, this document presents predicted values based on the analysis of structurally related compounds and established principles of spectroscopy.

Predicted Spectral Data

The following tables summarize the predicted quantitative spectral data for N-methylsulfamide. These predictions are derived from data on analogous compounds and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ^1H NMR Data (Solvent: DMSO-d_6)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~2.5 - 2.7	Doublet	3H	N-CH ₃
~5.0 - 5.5	Quartet	1H	N-H
~6.8 - 7.2	Broad Singlet	2H	NH ₂

Predicted ^{13}C NMR Data (Solvent: DMSO- d_6)

Chemical Shift (δ , ppm)	Assignment
~28 - 32	N-CH ₃

Note: DMSO- d_6 typically appears as a quintet around 2.50 ppm in ^1H NMR and at 39.52 ppm in ^{13}C NMR.

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm^{-1})	Intensity	Assignment
3400 - 3200	Strong, Broad	N-H stretch (NH ₂ and NH)
2980 - 2850	Medium	C-H stretch (CH ₃)
~1350	Strong	S=O asymmetric stretch
~1160	Strong	S=O symmetric stretch
~900	Medium	S-N stretch

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Predicted Fragment	Notes
110	$[\text{CH}_6\text{N}_2\text{O}_2\text{S}]^{+\bullet}$	Molecular Ion ($\text{M}^{+\bullet}$)
95	$[\text{CH}_5\text{N}_2\text{O}_2\text{S}]^+$	Loss of $\bullet\text{CH}_3$
80	$[\text{SO}_2\text{NH}_2]^+$	
79	$[\text{SO}_2\text{NH}]^+$	
64	$[\text{SO}_2]^{+\bullet}$	
30	$[\text{CH}_4\text{N}]^+$	

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data for N-methylsulfamide.

NMR Spectroscopy Protocol

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of purified N-methylsulfamide.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6) in a clean, dry NMR tube.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing ($\delta = 0.00$ ppm).
- Instrument Setup:
 - Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - Tune and match the probe for the desired nuclei (^1H and ^{13}C).
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity and resolution.

- ^1H NMR Data Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Set appropriate parameters, including spectral width, acquisition time, relaxation delay (e.g., 1-2 seconds), and number of scans (typically 8-16 for good signal-to-noise).
- ^{13}C NMR Data Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Set a wider spectral width (e.g., 0-200 ppm).
 - Increase the number of scans significantly (e.g., 128 or more) due to the low natural abundance of ^{13}C .
 - Use a suitable relaxation delay to ensure quantitative accuracy if needed.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum.
 - Perform baseline correction.
 - Reference the spectrum to the solvent peak or internal standard.
 - Integrate the peaks in the ^1H spectrum.

IR Spectroscopy Protocol (KBr Pellet Method)

- Sample Preparation:
 - Thoroughly grind 1-2 mg of dry N-methylsulfamide with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet-forming die.

- Pellet Formation:
 - Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of an FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over the desired range (e.g., 4000-400 cm^{-1}).
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
 - The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Label the significant peaks with their corresponding wavenumbers.

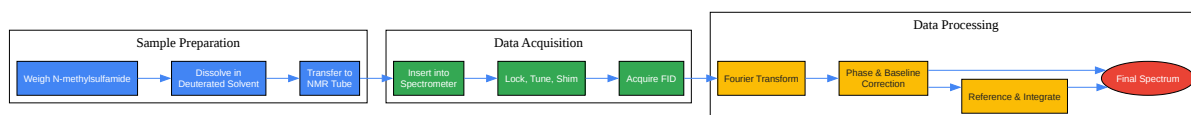
Mass Spectrometry Protocol (Electron Ionization)

- Sample Introduction:
 - Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, typically via a direct insertion probe for solid samples.
 - Heat the probe to volatilize the sample into the gas phase.
- Ionization:
 - Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis:

- Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection:
 - The separated ions are detected, and their abundance is recorded.
- Data Processing:
 - The data system generates a mass spectrum, which is a plot of relative ion abundance versus m/z .
 - Identify the molecular ion peak and major fragment ions.
 - Propose fragmentation pathways consistent with the observed spectrum.^{[1][2]}

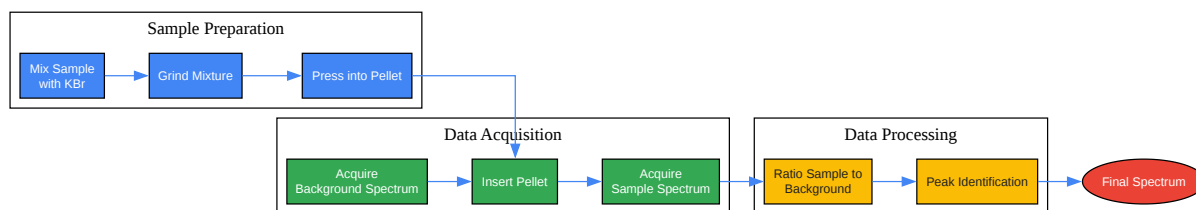
Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic analyses described above.



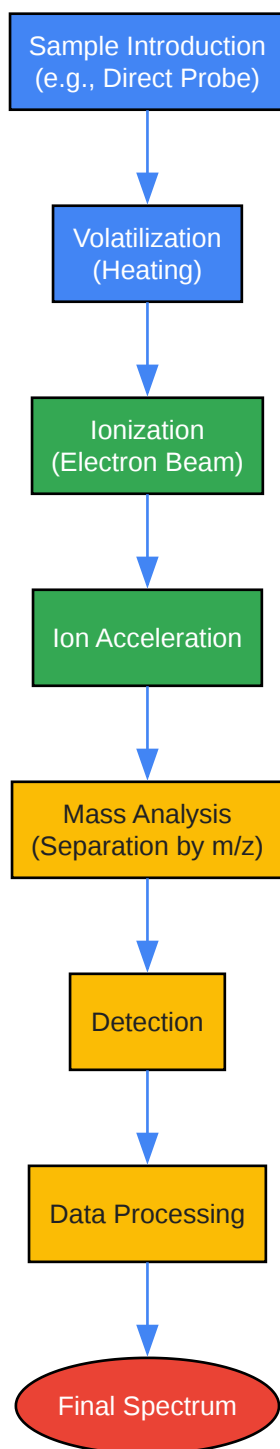
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Caption: Workflow for NMR Spectroscopy Analysis.



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Caption: Workflow for IR Spectroscopy Analysis (KBr Method).



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Caption: Workflow for Mass Spectrometry Analysis (EI).

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References

- 1. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass Spectrometry [www2.chemistry.msu.edu]
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